cis-1,3-indandiol physical properties and molecular weight
cis-1,3-indandiol physical properties and molecular weight
As a Senior Application Scientist, I approach the utilization of cis-1,3-indandiol not merely as a chemical commodity, but as a highly structured molecular scaffold. In the realm of advanced organic synthesis and drug development, the spatial geometry of a molecule dictates its utility. cis-1,3-Indandiol, characterized by its meso stereochemistry, serves as an ideal substrate for asymmetric desymmetrization, allowing researchers to synthesize high-value chiral building blocks with exceptional enantiomeric excess (ee).
This technical guide dissects the physical properties, structural dynamics, and field-proven methodologies for leveraging cis-1,3-indandiol in catalytic workflows.
Physicochemical Profiling and Molecular Identity
Before deploying any substrate in a catalytic cycle, a rigorous understanding of its physical and chemical properties is mandatory. cis-1,3-Indandiol is a bicyclic diol where the rigid cyclopentane ring is fused to a benzene ring. Because the two hydroxyl groups are situated on the same face of the molecule (the cis configuration), the molecule possesses an internal plane of symmetry, rendering it an achiral meso-compound.
This symmetry is the exact feature we exploit in asymmetric synthesis. Below is the consolidated quantitative data for cis-1,3-indandiol:
| Property | Value |
| IUPAC Name | (1R,3S)-2,3-dihydro-1H-indene-1,3-diol |
| Common Synonyms | cis-indan-1,3-diol, cis-1,3-indanediol |
| Molecular Formula | C₉H₁₀O₂ |
| Molecular Weight | 150.17 g/mol |
| CAS Registry Number | 172977-38-7 |
| Topological Polar Surface Area (TPSA) | 40.5 Ų |
| Stereochemical Classification | meso-compound (achiral by virtue of a plane of symmetry) |
Data sourced and verified from the [1].
Mechanistic Causality in Asymmetric Desymmetrization
In pharmaceutical development, accessing pure enantiomers is a regulatory and functional necessity. Traditional kinetic resolution of racemic mixtures mathematically caps the yield of the desired enantiomer at 50%. However, by utilizing a meso-diol like cis-1,3-indandiol, we can theoretically achieve a 100% yield of a single enantiomer through asymmetric desymmetrization [2].
The Causality of Chiral Discrimination: When cis-1,3-indandiol is subjected to aerobic oxidation using a chiral bifunctional amidoiridium catalyst—such as Cp*Ir complexes derived from (S,S)-1,2-diphenylethylenediamine ((S,S)-DPEN)—the catalyst differentiates between the two enantiotopic hydroxyl groups[2],[3].
The causality behind this selectivity lies in the highly ordered transition state. The amido nitrogen of the Ir catalyst forms a critical hydrogen bond with one of the hydroxyl groups of the meso-diol, anchoring the substrate in a rigid, predictable conformation. Consequently, hydride transfer from the carbinol carbon to the iridium center occurs exclusively from one spatial face. This breaks the plane of symmetry, yielding (R)-3-hydroxy-1-indanone with exceptional chemo- and enantioselectivities[2].
Conversely, attempting asymmetric acylation on this substrate using twisted amides often yields lower stereoselectivity compared to flexible aliphatic diols, proving that the rigid, puckered nature of the indane skeleton heavily dictates transition-state energetics[4].
Figure 1: Catalytic aerobic oxidative desymmetrization of meso-cis-1,3-indandiol.
Self-Validating Experimental Protocol: Aerobic Oxidative Desymmetrization
To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must be a self-validating system . The following workflow details the conversion of cis-1,3-indandiol into (R)-3-hydroxy-1-indanone, incorporating orthogonal validation steps to guarantee accuracy.
Experimental Causality & Design Choices:
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Substrate Synthesis: If commercial sourcing is unavailable, cis-1,3-indandiol can be selectively synthesized via the reduction of indane-1,3-dione using a borane-tetrahydrofuran complex (BH3-THF) and a chiral oxazaborolidine catalyst, which directs the cis stereochemistry[5].
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Oxidant Selection (Ambient O₂): Utilizing molecular oxygen instead of stoichiometric chemical oxidants (e.g., Dess-Martin periodinane) prevents the accumulation of toxic byproducts, ensuring a cleaner impurity profile for downstream API synthesis[2].
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Internal Standard (Dodecane): Adding an inert hydrocarbon allows for absolute quantification during GC-MS monitoring, making the reaction progress self-validating without relying on isolated yields.
Step-by-Step Methodology
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Substrate & Standard Preparation: In a flame-dried Schlenk flask, dissolve 1.0 mmol of cis-1,3-indandiol in 5.0 mL of anhydrous Tetrahydrofuran (THF). Add exactly 0.5 mmol of dodecane. The dodecane serves as an inert internal standard for downstream GC-MS quantification.
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Catalyst Activation: Introduce 1.0 mol% of the chiral bifunctional catalyst, Cp*Ir[(S,S)-TsDPEN]. Note: The (S,S) configuration of the ligand is causally responsible for the stereoselective hydride abstraction, exclusively dictating the (R)-configuration of the final product.
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Aerobic Oxidation: Purge the flask with O₂ gas for 5 minutes to displace ambient nitrogen, then seal the system under a balloon of O₂. Stir the mixture at 30°C. Maintaining a mild temperature is critical to prevent background, non-selective auto-oxidation.
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In-Process Orthogonal Validation: At 2-hour intervals, withdraw 50 µL aliquots. Analyze via GC-MS to calculate the exact conversion rate relative to the dodecane standard. Simultaneously, spot the aliquot on a silica TLC plate (Hexanes:EtOAc 7:3) to visually confirm the disappearance of the diol. If conversion plateaus before 98%, re-purge with O₂.
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Isolation and Chiral Verification: Once GC-MS indicates >98% conversion, concentrate the mixture in vacuo. Purify the residue via flash column chromatography. Finally, validate the enantiomeric excess using Chiral HPLC (Daicel Chiralcel OD-H column, Hexanes/i-PrOH 95:5, 1.0 mL/min). The system validates itself: the optical purity must align with the theoretical transition state model (>95% ee).
Figure 2: Step-by-step self-validating workflow for asymmetric oxidation.
Downstream Applications in Pharmaceutical Synthesis
The resulting chiral hydroxyl ketones and lactones derived from the desymmetrization of cis-1,3-indandiol are not mere academic curiosities. They act as highly rigid, stereochemically pure synthons. In drug development, incorporating a functionalized indane core restricts the conformational flexibility of an Active Pharmaceutical Ingredient (API). This restriction is causally linked to higher receptor binding affinities and reduced off-target toxicity, making cis-1,3-indandiol an invaluable precursor in the rational design of targeted therapeutics.
References
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National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 11607939, cis-1,3-Indandiol." NIH. Available at:[Link]
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Murahashi, S.-I., et al. "(Salen)ruthenium-Catalyzed Desymmetrization of meso-Diols. Part 2. Apical Ligand Effect on Enantioselectivity." ResearchGate. Available at:[Link]
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Hasegawa, Y., et al. "Aerobic Oxidative Desymmetrization of meso-Diols with Bifunctional Amidoiridium Catalysts Bearing Chiral N-Sulfonyldiamine Ligands." ResearchGate. Available at:[Link]
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International Symposium on Catalysis and Specialty Chemicals (ISCSC-2018). "Chair's welcome and Abstracts." University of Tlemcen. Available at:[Link]
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ACS Publications. "Asymmetric Acylation of sec-Alcohols with Twisted Amides Possessing Axial Chirality Induced by the Adjacent Asymmetric Center." The Journal of Organic Chemistry. Available at:[Link]
